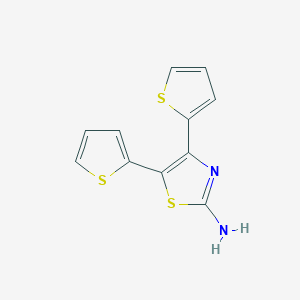

Bis(thiophen-2-yl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are typically synthesized via coupling reactions between donor and acceptor units . A one-pot synthesis of a series of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers via direct C-H arylation polymerization has been reported .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular structure of thiophene-based compounds can vary widely depending on the specific substituents attached to the thiophene ring .Chemical Reactions Analysis

Thiophene-based compounds are involved in a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can vary widely depending on their specific structure. For instance, some thiophene derivatives are used in industrial chemistry and material science as corrosion inhibitors .Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

- Electrochromic Properties : Research has demonstrated the synthesis of novel copolymers containing carbazole, alongside compounds related to Bis(thiophen-2-yl)-1,3-thiazol-2-amine, showcasing their potential in electrochromic applications. These copolymers exhibit significant electrochromic properties, such as switching ability and morphological characteristics, useful in developing advanced electrochromic devices (Aydın & Kaya, 2013).

Pharmaceutical Research

- Anti-Tumor Agents : A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, similar in structural motifs to Bis(thiophen-2-yl)-1,3-thiazol-2-amine, have been synthesized and evaluated for their anti-tumor activities. These compounds showed promising activities against hepatocellular carcinoma, suggesting their potential as therapeutic agents (Gomha, Edrees, & Altalbawy, 2016).

Material Science

- Conducting Polymers : Research into thiazole-based polythiophenes, which share structural features with Bis(thiophen-2-yl)-1,3-thiazol-2-amine, reveals their optoelectronic properties. Such materials are synthesized through electrochemical polymerization, showing potential in applications like polymer light-emitting diodes (PLEDs) due to their optical band gaps and electrochemical characteristics (Camurlu & Guven, 2015).

Polymer Science

- Polymerization Catalysts : Bis(thiophosphinic amido)yttrium complexes, which are related in their use of thiophene structures, have been developed as initiators for the ring-opening polymerization of lactide. These complexes demonstrate good control over polymerization processes, highlighting their utility in producing biodegradable polymers with specific molecular weights and polydispersity indices (Hodgson, Platel, White, & Williams, 2008).

Optoelectronics

- Light Emitting Materials : Investigations into fluorene-based conjugated poly(arylene ethynylene)s containing heteroaromatic bicycles showcase the synthesis of high molecular weight polymers. These materials, which incorporate bis(thiophen-2-yl)-related structures, exhibit promising optical and redox properties, indicating their potential in polymer light-emitting diode (LED) applications due to their strong fluorescence and reversible oxidation/reduction processes (Palai, Kumar, Mishra, & Patri, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Thiophene-based compounds have received significant interest due to their tunable optoelectronic properties with a narrow band gap in organic electronic applications, such as photovoltaics, light-emitting diodes, electrochromic devices, field-effect transistors, etc . The development of new thiophene-based compounds with improved properties is an active area of research .

Eigenschaften

IUPAC Name |

4,5-dithiophen-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S3/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSOKEYTZZBDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(SC(=N2)N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327926 | |

| Record name | 4,5-dithiophen-2-yl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675660 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

721415-79-8 | |

| Record name | 4,5-dithiophen-2-yl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

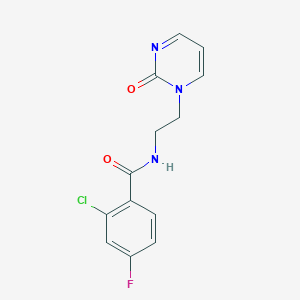

![3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole](/img/structure/B2737029.png)

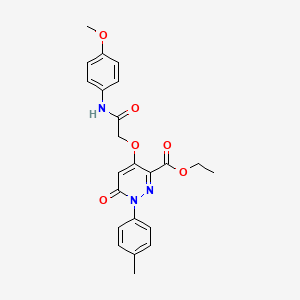

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2737036.png)

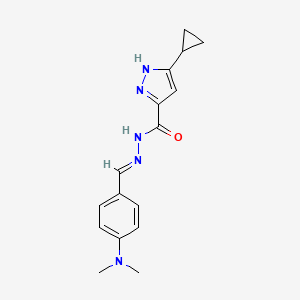

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737049.png)